molecular formula C20H20N4O4 B2418856 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide CAS No. 1189878-65-6

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide

Cat. No.: B2418856
CAS No.: 1189878-65-6
M. Wt: 380.404
InChI Key: RGDFDBWKAJJICG-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-19(21-14-3-1-2-4-14)11-23-7-8-24-16(20(23)26)10-15(22-24)13-5-6-17-18(9-13)28-12-27-17/h5-10,14H,1-4,11-12H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDFDBWKAJJICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide (CAS Number: 1190014-12-0) is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its structural features, synthesis, and significant biological activities, particularly focusing on its antimicrobial and anticancer properties.

Structural Features

The molecular formula of the compound is C22H16N4O6C_{22}H_{16}N_{4}O_{6}, with a molecular weight of approximately 432.4 g/mol. The structure comprises several notable moieties:

  • Benzodioxole : A bicyclic structure that enhances biological activity.
  • Pyrazolo[1,5-a]pyrazine core : Known for various pharmacological effects.
  • Acetamide group : Contributes to the compound's solubility and reactivity.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC22H16N4O6
Molecular Weight432.4 g/mol
CAS Number1190014-12-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolo[1,5-a]pyrazine scaffold.
  • Introduction of the benzodioxole moiety.
  • Formation of the acetamide group.

These synthetic routes are designed to enhance the biological properties of the final compound.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For example, derivatives containing benzodioxole have shown efficacy against Mycobacterium tuberculosis (Mtb).

A study evaluating antibacterial activity found that specific substitutions on the pyrazolo[1,5-a]pyrazine core can modulate both efficacy and cytotoxicity without compromising microbial selectivity. This suggests potential as an antibacterial agent.

Anticancer Activity

The anticancer potential of compounds with a pyrazolo[1,5-a]pyrazine scaffold has been extensively studied. Notable findings include:

  • Inhibitory Effects : These compounds demonstrate inhibitory effects on cancer cell proliferation across various cell lines.
  • Selectivity : Modifications in side chains can enhance cytotoxicity against cancer cells while maintaining lower toxicity levels in normal cells.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Mtb; modulated efficacy
AnticancerInhibits cancer cell proliferation; selective toxicity

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of benzodioxole were tested against various bacterial strains. The results indicated that certain structural modifications significantly enhanced antimicrobial activity without increased cytotoxicity to host cells.

Case Study 2: Anticancer Properties

A series of pyrazolo[1,5-a]pyrazine derivatives were evaluated for their anticancer properties in vitro. Results showed that specific substitutions led to enhanced potency against breast and colon cancer cell lines while sparing normal cell lines from toxicity.

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